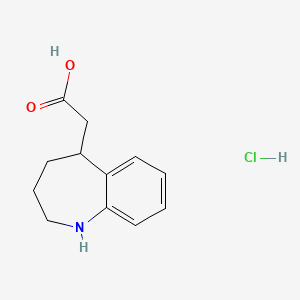
2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride is a chemical compound that belongs to the class of hydrogenated benzazepines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride typically involves multiple steps, starting with the construction of the benzazepine core followed by functional group modifications. One common synthetic route involves the hydrogenation of benzazepine derivatives under specific reaction conditions, such as the use of a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride is studied for its potential biological activity. It has been investigated as a selective antagonist of muscarinic receptors, which are important in various physiological processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential use in treating conditions such as hypertension and other cardiovascular diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride exerts its effects involves its interaction with specific molecular targets. For example, as a muscarinic receptor antagonist, it binds to muscarinic receptors and inhibits their activity, leading to a decrease in the physiological responses mediated by these receptors.
Molecular Targets and Pathways Involved:
Muscarinic Receptors: These are a type of acetylcholine receptor found in various tissues, including the heart, smooth muscles, and glands.
Pathways: The inhibition of muscarinic receptors affects pathways related to smooth muscle contraction, glandular secretion, and heart rate regulation.
Vergleich Mit ähnlichen Verbindungen
Tolvaptan: Another benzazepine derivative used in the treatment of hyponatremia.
Oxybutynin: A muscarinic receptor antagonist used to treat overactive bladder.
Uniqueness: 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride is unique in its structural features and its potential applications in various fields. Its ability to act as a selective antagonist of muscarinic receptors sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
2-(2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)8-9-4-3-7-13-11-6-2-1-5-10(9)11;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKLQHRBSMQMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2NC1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














